Cas no 69243-10-3 (1,1,1-trifluoro-5-methoxypentan-2-one)
1,1,1-trifluoro-5-methoxypentan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1-trifluoro-5-methoxypentan-2-one
- 1,1,1-trifluoro-5-methoxy-pentan-2-one
- 5-methoxy-1,1,1-trifluoro-2-pentanone
- FT-0641232
- MFCD08447565
- AKOS012260128
- 69243-10-3
- DTXSID10500960
- DB-055246
-
- Inchi: 1S/C6H9F3O2/c1-11-4-2-3-5(10)6(7,8)9/h2-4H2,1H3
- InChI Key: BSJQJYAQHIATJS-UHFFFAOYSA-N
- SMILES: FC(C(CCCOC)=O)(F)F
Computed Properties
- Exact Mass: 170.05500
- Monoisotopic Mass: 170.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 1.54440
1,1,1-trifluoro-5-methoxypentan-2-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1,1,1-trifluoro-5-methoxypentan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621670-1g |
1,1,1-Trifluoro-5-methoxypentan-2-one |
69243-10-3 | 98% | 1g |
¥4231.00 | 2024-05-03 |
1,1,1-trifluoro-5-methoxypentan-2-one Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1,1,1-trifluoro-5-methoxypentan-2-one
1,1,1-Trifluoro-5-methoxypentan-2-one: An Overview of CAS No. 69243-10-3
1,1,1-Trifluoro-5-methoxypentan-2-one (CAS No. 69243-10-3) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its trifluoromethyl and methoxy functionalities, which confer it with distinct reactivity and solubility profiles.
The molecular structure of 1,1,1-trifluoro-5-methoxypentan-2-one consists of a five-carbon chain with a trifluoromethyl group attached to the first carbon and a methoxy group at the fifth carbon. The ketone functionality at the second carbon further enhances its reactivity and versatility in chemical reactions. These structural features make it an attractive candidate for a wide range of applications.
In the realm of pharmaceutical research, 1,1,1-trifluoro-5-methoxypentan-2-one has been explored as a potential intermediate in the synthesis of novel drugs. Its trifluoromethyl group can improve the metabolic stability and lipophilicity of drug molecules, which are crucial factors in drug design. Recent studies have shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 1,1,1-trifluoro-5-methoxypentan-2-one as a key intermediate in the synthesis of a new class of antiviral agents with promising efficacy against influenza viruses.
Beyond pharmaceuticals, 1,1,1-trifluoro-5-methoxypentan-2-one has found applications in materials science. Its unique combination of fluorine and oxygen functionalities makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound as a building block for the development of novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in high-performance coatings and adhesives.
In analytical chemistry, 1,1,1-trifluoro-5-methoxypentan-2-one serves as a valuable reagent for various analytical techniques. Its distinct chemical structure allows it to be used as an internal standard or derivatizing agent in gas chromatography (GC) and liquid chromatography (LC) analyses. A recent study published in the Journal of Chromatography A demonstrated the use of 1,1,1-trifluoro-5-methoxypentan-2-one as an internal standard for the quantification of trace organic compounds in environmental samples. The high sensitivity and selectivity provided by this compound make it an excellent choice for such applications.
The synthesis of 1,1,1-trifluoro-5-methoxypentan-2-one typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 5-methoxypentan-2-one with triflic anhydride followed by deprotection steps to introduce the trifluoromethyl group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.
Safety considerations are paramount when handling 1,1,1-trifluoro-5-methoxypentan-2-one. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound away from incompatible substances.
In conclusion, 1,1,1-trifluoro-5-methoxypentan-2-one (CAS No. 69243-10-3) is a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working in pharmaceuticals, materials science, and analytical chemistry. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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